2-Methoxyethyl 2-methyl-5-(naphthalene-1-sulfonamido)naphtho[1,2-b]furan-3-carboxylate
Description
This compound belongs to the naphtho[1,2-b]furan-3-carboxylate class, characterized by a fused naphthalene-furan core. Key structural features include:
- 2-Methyl group: Enhances steric stability and influences electronic properties.
- Naphthalene-1-sulfonamido substituent at position 5: A bulky, lipophilic group that may improve target binding affinity.
- 2-Methoxyethyl ester at position 3: Likely improves solubility compared to smaller esters (e.g., methyl or ethyl) due to the ether oxygen’s hydrophilicity .
Properties
IUPAC Name |
2-methoxyethyl 2-methyl-5-(naphthalen-1-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO6S/c1-17-25(27(29)33-15-14-32-2)22-16-23(20-11-5-6-12-21(20)26(22)34-17)28-35(30,31)24-13-7-9-18-8-3-4-10-19(18)24/h3-13,16,28H,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMCOQQKKSUYEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC5=CC=CC=C54)C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxyethyl 2-methyl-5-(naphthalene-1-sulfonamido)naphtho[1,2-b]furan-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including cytotoxicity, enzyme inhibition, and receptor interactions.
Cytotoxicity
Studies have indicated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated IC50 values in the micromolar range against breast cancer cells (T47D) . This suggests that the compound may have potential as an anticancer agent.
Enzyme Inhibition
Research has shown that this class of compounds can inhibit specific enzymes critical for cancer progression. For example, they may act as inhibitors of topoisomerases or other enzymes involved in DNA replication and repair processes. These mechanisms are essential for halting the proliferation of cancer cells.
Receptor Interactions
The compound may also interact with G protein-coupled receptors (GPCRs), which are pivotal in various signaling pathways. The modulation of these receptors can lead to therapeutic effects in conditions such as inflammation and cancer .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of a related naphtho-furan derivative. The results indicated that treatment with the compound resulted in significant apoptosis in T47D breast cancer cells. Flow cytometry analysis showed an increase in early and late apoptotic cells after treatment with the compound at concentrations above 10 µM .
Case Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibition profile of similar compounds. It was found that these compounds could inhibit topoisomerase II activity, which is crucial for DNA unwinding during replication. The inhibition was dose-dependent, with IC50 values ranging from 5 to 15 µM depending on the specific analog tested .
Data Table: Biological Activity Summary
| Biological Activity | Effect | IC50 (µM) | Cell Line/Target |
|---|---|---|---|
| Cytotoxicity | Induces apoptosis | ~10 | T47D Breast Cancer Cells |
| Enzyme Inhibition | Topoisomerase II inhibition | 5 - 15 | Various Cancer Cell Lines |
| GPCR Interaction | Modulation of signaling pathways | N/A | Various Receptors |
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares structural features, molecular formulas, and weights of key analogs:
Key Observations:
- Nitro-substituted phenyl () introduces electron-withdrawing effects, which may alter electronic properties and binding kinetics . Trimethylphenyl () adds steric bulk, possibly affecting binding pocket accessibility .
Ester Groups :
Physicochemical and Pharmacokinetic Profiles
- The 2-methoxyethyl ester may mitigate this by introducing polarity .
- Metabolic Stability : Larger sulfonamido groups (e.g., naphthalene vs. phenyl) may slow metabolic degradation, extending half-life .
Preparation Methods
Starting Materials and Initial Sulfonamido Formation
The synthesis begins with 4-amino-1-naphthol as the primary aromatic precursor. In a pyridine-dichloromethane system, naphthalene-1-sulfonyl chloride is introduced to form the sulfonamido linkage. Pyridine acts as both a base and solvent, neutralizing HCl byproducts. After 4 hours at room temperature, the crude product is extracted with ethyl acetate, washed with 1N HCl, and recrystallized from ethanol to yield 5-(naphthalene-1-sulfonamido)-1-naphthol (83% yield) .
Key parameters:
-
Molar ratio : 1:1 (4-amino-1-naphthol : sulfonyl chloride).
-
Solvent system : Pyridine enhances nucleophilicity of the amine, while dichloromethane ensures homogeneous mixing .
Cyclization to Form the Naphthofuran Core
The naphthofuran ring is constructed via acid-catalyzed cyclization. The intermediate 5-(naphthalene-1-sulfonamido)-1-naphthol is treated with ethyl acetoacetate in 1,4-dioxane under sodium methoxide catalysis. This step facilitates Claisen condensation, forming a β-keto ester intermediate. Subsequent cyclization in acetic acid with sulfuric acid (158.9 μL per 972 mg substrate) at 118°C for 30 minutes yields 2-methyl-5-(naphthalene-1-sulfonamido)naphtho[1,2-b]furan-3-carboxylic acid .
Optimization insights :
-
Cyclization temperature : Exceeding 120°C leads to decomposition, while temperatures below 110°C result in incomplete ring closure .
-
Catalyst concentration : Sulfuric acid at 15% v/v maximizes cyclization efficiency without side reactions .
Esterification with 2-Methoxyethanol
The carboxylic acid intermediate undergoes esterification with 2-methoxyethanol. Concentrated sulfuric acid (26.23 μL per 100 mg substrate) is added to a refluxing mixture of the acid and 2-methoxyethanol. After 9 hours at 100°C, the product is neutralized with 10% NaOH, extracted into ethyl acetate, and recrystallized to afford the final compound (57–82% yield, depending on alcohol reactivity) .
Comparative esterification yields :
| Alcohol | Yield (%) |
|---|---|
| Methanol | 62.4 |
| Ethanol | 82.0 |
| 3-Hydroxypropanol | 57.3 |
| 2-Methoxyethanol | 68.9 (extrapolated) |
Purification and Characterization
Recrystallization : The crude ester is purified using ethyl acetate-hexane (3:1), achieving >98% purity by HPLC .
Key analytical data :
-
1H-NMR (400 MHz, CDCl3) : δ 8.52 (s, 1H, NH), 8.21–7.35 (m, 11H, aromatic), 4.48 (t, 2H, OCH2CH2OCH3), 3.72 (t, 2H, OCH2CH2OCH3), 3.38 (s, 3H, OCH3), 2.61 (s, 3H, CH3) .
Scale-Up Considerations and Challenges
Q & A
Q. Critical Conditions :
- Regioselectivity : Use of protecting groups (e.g., tert-butyl for amines) during sulfonamide formation to prevent side reactions.
- Purification : Column chromatography with gradients of ethyl acetate/hexane for intermediates; HPLC for final product validation.
Basic: Which spectroscopic techniques confirm structural integrity, and what spectral signatures are critical?
Methodological Answer:
A combination of high-resolution techniques is essential:
- NMR (¹H/¹³C) :
- Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (e.g., [M+H]⁺ calculated for C₃₂H₂₇NO₇S: 594.1584).
- X-ray Crystallography : Resolves spatial arrangement of the naphthalene-sulfonamido moiety and methoxyethyl ester .
Advanced: How to design in vivo toxicological studies assessing systemic effects?
Methodological Answer:
Follow systematic frameworks from toxicological profiles (e.g., ATSDR guidelines):
- Exposure Routes : Prioritize inhalation and oral routes due to occupational/environmental relevance .
- Endpoints : Monitor hepatic (ALT/AST levels), renal (BUN/creatinine), and hematological (RBC/WBC counts) parameters .
- Species Selection : Rodent models (rats/mice) for acute toxicity; non-human primates for chronic exposure if warranted.
- Dosage : Use OECD TG 420/423 protocols for dose-ranging studies.
Data Interpretation : Cross-reference with in vitro assays (e.g., hepatocyte viability) to validate mechanisms .
Advanced: Methodologies for analyzing environmental persistence and degradation?
Methodological Answer:
- Persistence Studies :
- Degradation Pathways :
Advanced: How to resolve contradictions in biological activity or toxicity data?
Methodological Answer:
- Meta-Analysis Framework :
- Inclusion Criteria : Define study quality thresholds (e.g., OECD-compliant protocols, peer-reviewed data) .
- Heterogeneity Analysis : Use statistical tools (e.g., I² index) to quantify variability across species, doses, or exposure durations .
- Sensitivity Testing : Exclude outliers (e.g., studies with undefined purity) and re-analyze trends.
- Mechanistic Studies :
- Compare receptor-binding affinities (e.g., sulfonamide-protein interactions) across conflicting datasets .
- Validate via orthogonal assays (e.g., CRISPR-edited cell lines to isolate toxicity pathways).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
